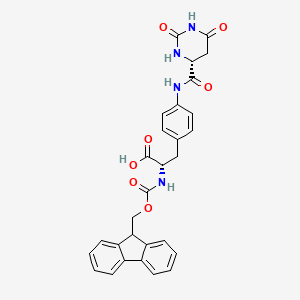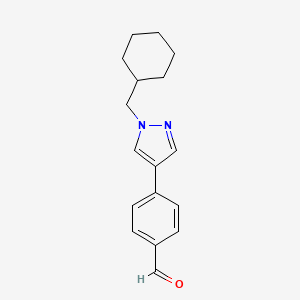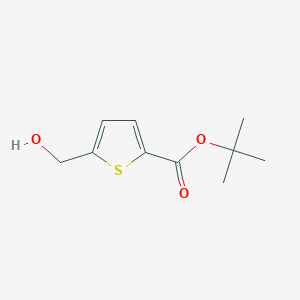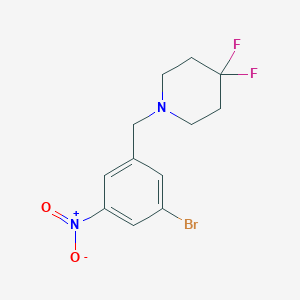
1-(3-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of a bromine atom, a nitro group, and two fluorine atoms attached to a piperidine ring
Preparation Methods
The synthesis of 1-(3-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The addition of a nitro group to the benzene ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-(3-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common reagents for these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and molecular pathways.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound’s binding affinity to certain proteins. These interactions can modulate biological pathways, making the compound useful in drug discovery and development.
Comparison with Similar Compounds
1-(3-Bromo-5-nitrobenzyl)-4,4-difluoropiperidine can be compared with similar compounds such as:
1-Bromo-3-nitrobenzene: Lacks the piperidine ring and fluorine atoms, making it less versatile in certain applications.
3-Bromo-5-nitrobenzyl alcohol: Contains a hydroxyl group instead of the piperidine ring, leading to different chemical properties and reactivity.
The presence of the piperidine ring and fluorine atoms in this compound enhances its chemical stability and biological activity, distinguishing it from other related compounds.
Properties
IUPAC Name |
1-[(3-bromo-5-nitrophenyl)methyl]-4,4-difluoropiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2N2O2/c13-10-5-9(6-11(7-10)17(18)19)8-16-3-1-12(14,15)2-4-16/h5-7H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTZVJZOZZCZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
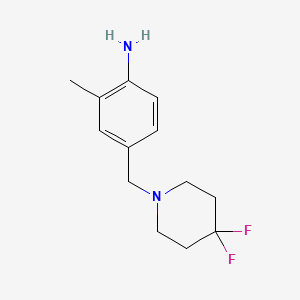
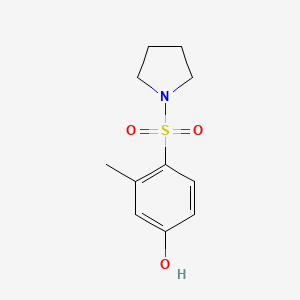
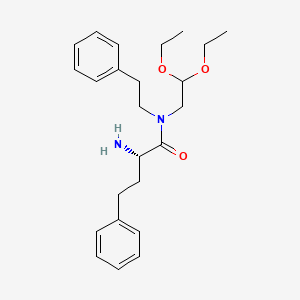
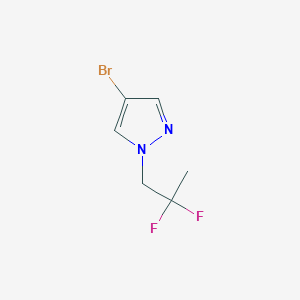
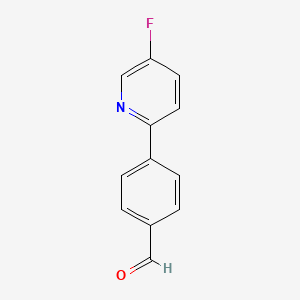
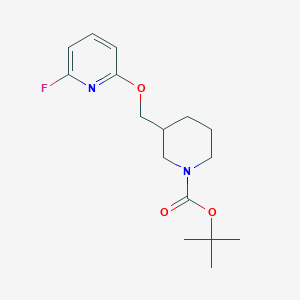
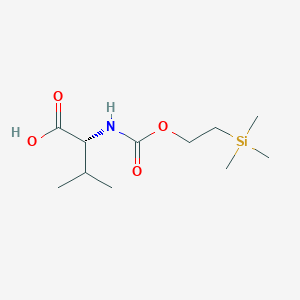
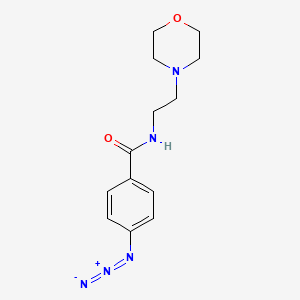
![[2-(4-Bromophenyl)-ethyl]-cyclobutylcarbamic acid tert-butyl ester](/img/structure/B8122104.png)
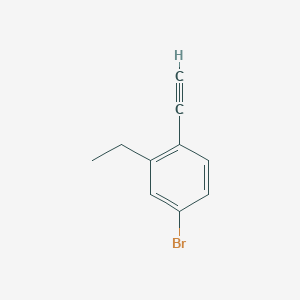
![N2-{5-chloro-1-[(3R,4R)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]-1H-pyrazol-4-yl}-N4-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine](/img/structure/B8122114.png)
